8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a purine core structure substituted with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Coupling with Purine Core: The benzodioxole moiety is then coupled with a purine derivative under conditions that facilitate nucleophilic substitution, often using a palladium-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow processes to enhance efficiency and scalability. For example, the acylation of 1,3-benzodioxole can be performed in a continuous process using a recyclable heterogeneous catalyst .
Chemical Reactions Analysis
Types of Reactions
8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed C-N cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting cell proliferation.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(1,3-benzodioxol-5-yloxy)-1,3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may enhance binding affinity to these targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler structure with similar functional groups.
Benzodioxole-substituted organoselenium compounds: These compounds share the benzodioxole moiety and exhibit similar biological activities.
Uniqueness
8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine core with a benzodioxole moiety, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c1-17-11-12(18(2)15(21)19(3)13(11)20)16-14(17)24-8-4-5-9-10(6-8)23-7-22-9/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFBSVKOAHITQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC4=C(C=C3)OCO4)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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